5-Bromo-3-fluoro-2-(hydroxymethyl)phenol
Description
5-Bromo-3-fluoro-2-(hydroxymethyl)phenol is a halogenated phenolic compound characterized by a bromo substituent at position 5, a fluoro group at position 3, and a hydroxymethyl group at position 2 on the aromatic ring.
Properties
Molecular Formula |
C7H6BrFO2 |
|---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,10-11H,3H2 |
InChI Key |
JCWYYUNTHVZSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)CO)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table compares 5-Bromo-3-fluoro-2-(hydroxymethyl)phenol with structurally related compounds, emphasizing substituent positions and functional groups:
Key Observations:
- Hydroxymethyl vs. Halogen Trade-offs: The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity compared to purely halogenated analogs like 5-Bromo-2-chloro-4-fluorophenol, which may improve binding affinity in biological systems (e.g., NMDA receptors) .
- Ethoxy Substitution: The ethoxy group in (5-Bromo-2-ethoxy-3-fluorophenyl)methanol increases lipophilicity, which could enhance blood-brain barrier penetration in drug design .
NMDA Receptor Antagonists
Hydroxymethyl-substituted phenols, such as derivative 66 in , exhibit high GluN2B subunit affinity (Ki = 101 nM) and selectivity by avoiding interactions with the phencyclidine (PCP) binding site. The hydroxymethyl group in this compound may similarly stabilize closed NMDA receptor conformations via hydrogen bonding, reducing neurotoxicity risks .
Polymer Resins
In phenol-formaldehyde (PF) resins, hydroxymethyl phenols act as reactive intermediates, forming covalent bonds with wood hydroxyl groups during impregnation. The bromo and fluoro substituents in the target compound could enhance flame retardancy and moisture resistance in polymer composites .
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